molecular formula C18H11F3N2O4 B3694371 5-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

5-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B3694371
M. Wt: 376.3 g/mol
InChI Key: VOKPEMGNRYKVBG-UHFFFAOYSA-N
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Description

5-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a nitrophenyl and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 5-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents such as nitric acid or nitrating mixtures.

    Attachment of the trifluoromethylphenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions using trifluoromethylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

5-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using strong nucleophiles under basic conditions.

Common reagents used in these reactions include nitric acid, hydrogen gas, and strong bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.

    Medicine: Its potential pharmacological properties are being explored, including its use as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl and trifluoromethylphenyl groups can participate in various binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds to 5-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide include:

    5-(3-trifluoromethylphenyl)furan-2-carboxamide: Lacks the nitrophenyl group, which may result in different reactivity and biological activity.

    5-(3-nitrophenyl)furan-2-carboxamide:

    N-(2-trifluoromethylphenyl)furan-2-carboxamide: Lacks the nitrophenyl group, which can influence its interaction with biological targets.

The uniqueness of this compound lies in the combination of both nitrophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O4/c19-18(20,21)13-6-1-2-7-14(13)22-17(24)16-9-8-15(27-16)11-4-3-5-12(10-11)23(25)26/h1-10H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKPEMGNRYKVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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